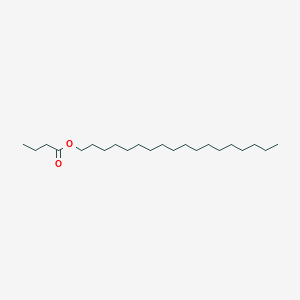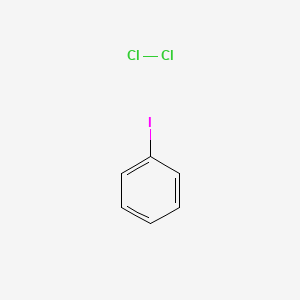
Einecs 244-905-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, iodo-, compd. with chlorine (1:1) is a chemical compound consisting of a benzene ring substituted with an iodine atom and complexed with chlorine. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
-
Laboratory Preparation:
From Iodobenzene: Iodobenzene can be reacted with chlorine in the presence of a catalyst such as chloroform. The reaction is carried out in a cooled environment, typically using an ice-salt mixture, to control the exothermic nature of the reaction.
From Aniline: Aniline can be diazotized with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
-
Industrial Production Methods:
- The industrial production of benzene, iodo-, compd. with chlorine (1:1) typically involves the direct chlorination of iodobenzene using chlorine gas in the presence of a solvent like chloroform. The process is optimized for yield and purity, ensuring the product is suitable for further applications .
Types of Reactions:
-
Substitution Reactions:
- Benzene, iodo-, compd. with chlorine (1:1) undergoes electrophilic aromatic substitution reactions. The presence of the iodine atom makes the benzene ring more reactive towards electrophiles .
Common Reagents and Conditions: Typical reagents include chlorine, bromine, and nitric acid.
Major Products: Depending on the substituents and conditions, products can include various halogenated benzenes and nitrobenzenes.
-
Oxidation and Reduction Reactions:
Aplicaciones Científicas De Investigación
Benzene, iodo-, compd. with chlorine (1:1) has several applications in scientific research:
Biology and Medicine:
Mecanismo De Acción
The mechanism by which benzene, iodo-, compd. with chlorine (1:1) exerts its effects involves electrophilic aromatic substitution. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more susceptible to attack by electrophiles. This reactivity is harnessed in various synthetic processes to introduce new functional groups onto the benzene ring .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
22308-77-6 |
|---|---|
Fórmula molecular |
C6H5Cl2I |
Peso molecular |
274.91 g/mol |
Nombre IUPAC |
iodobenzene;molecular chlorine |
InChI |
InChI=1S/C6H5I.Cl2/c7-6-4-2-1-3-5-6;1-2/h1-5H; |
Clave InChI |
CBLYDBCSUFXWLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)I.ClCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


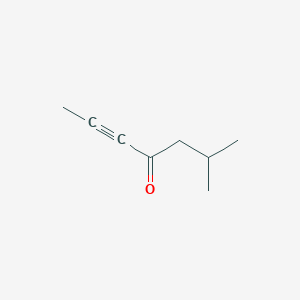
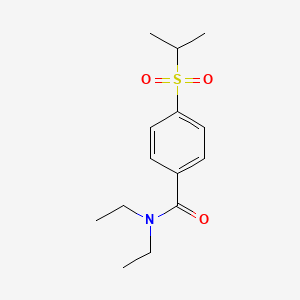
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
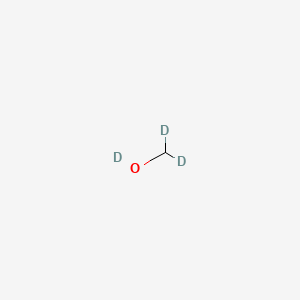

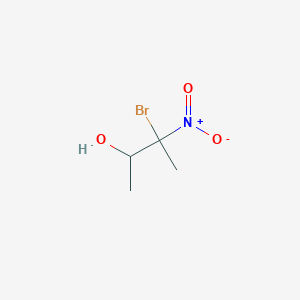
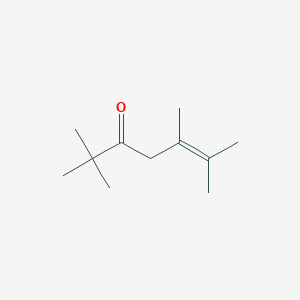
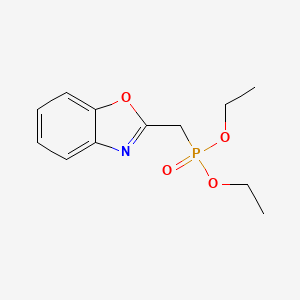
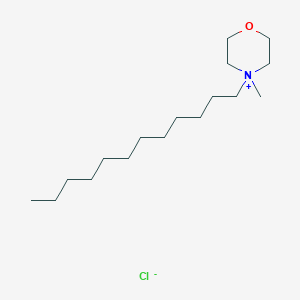
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)


![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
